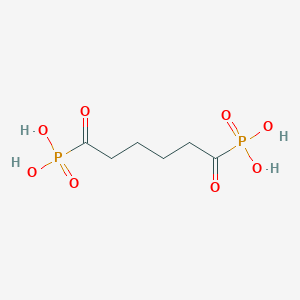

Adipoylbisphosphonic acid

Description

Structure

3D Structure

Properties

CAS No. |

139339-84-7 |

|---|---|

Molecular Formula |

C6H12O8P2 |

Molecular Weight |

274.1 g/mol |

IUPAC Name |

(6-oxo-6-phosphonohexanoyl)phosphonic acid |

InChI |

InChI=1S/C6H12O8P2/c7-5(15(9,10)11)3-1-2-4-6(8)16(12,13)14/h1-4H2,(H2,9,10,11)(H2,12,13,14) |

InChI Key |

KNDMIUZIFQENCC-UHFFFAOYSA-N |

SMILES |

C(CCC(=O)P(=O)(O)O)CC(=O)P(=O)(O)O |

Canonical SMILES |

C(CCC(=O)P(=O)(O)O)CC(=O)P(=O)(O)O |

Synonyms |

AdBP adipoylbisphosphonic acid adipoylbisphosphonic acid, disodium salt |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Modifications of Adipoylbisphosphonic Acid

Strategies for Adipoylbisphosphonic Acid Synthesis

The creation of this compound and related compounds relies on both time-honored chemical reactions and the development of novel, more efficient methods.

The traditional and most widely utilized method for synthesizing 1-hydroxybisphosphonates involves the reaction of a suitable carboxylic acid with a mixture of phosphorous-containing reagents. nih.govnih.gov Typically, this involves heating the carboxylic acid with phosphorous acid and a phosphorus halide, such as phosphorus trichloride (B1173362), followed by a hydrolysis step to yield the final bisphosphonate product. nih.govfrontiersin.org This procedure, while effective, can be slow, often requiring long reaction times. nih.gov

Variations of this core method have been developed to improve efficiency. For instance, using methanesulfonic acid (MSA) as a solvent allows the reaction to proceed with only phosphorous trichloride as the phosphorus reactant. mdpi.com In this case, the carboxylic acid reacts first to form an acid chloride or a mixed anhydride, which then proceeds to form the final product. mdpi.com These conventional methods form the foundation of bisphosphonate synthesis, providing reliable, albeit sometimes inefficient, pathways to this class of compounds. mdpi.com

Table 1: Overview of Conventional Bisphosphonate Synthesis

| Reactant 1 | Reactant 2 | Other Reagents/Solvents | Key Feature |

|---|---|---|---|

| Carboxylic Acid | Phosphorous Acid | Phosphorus Trichloride | The "classical" and most common method. nih.govnih.gov |

| Carboxylic Acid | Phosphorous Trichloride | Methanesulfonic Acid (MSA) | Uses MSA as a solvent, avoiding the need for phosphorous acid. mdpi.com |

While specific emerging routes for this compound are not widely documented, a direct synthesis has been reported. In one study, phosphonated adipic acid was successfully synthesized with a yield of 62%. researchgate.net The structure of the resulting compound was confirmed using nuclear magnetic resonance (NMR) spectroscopy. researchgate.net

Broader advancements in bisphosphonate synthesis highlight the direction of modern chemical research. One notable emerging method is the one-pot reaction of carboxylic acids with tris(trimethylsilyl) phosphite (B83602) in the presence of catecholborane. nih.gov This approach is advantageous as it allows access to a wide library of hydroxybisphosphonates due to the commercial availability of numerous carboxylic acids and simplifies the process for nitrogen-containing variants by avoiding protection/deprotection steps. nih.govnih.gov Other innovative strategies in the field include rhodium-catalyzed C-H bond insertions to create structurally diverse aromatic bisphosphonates and 1,3-dipole cycloaddition reactions to produce complex spiro bisphosphonates. nih.gov

Table 2: Reported Synthesis of Phosphonated Adipic Acid

| Compound | Yield | Analytical Confirmation | Source |

|---|

Advanced Structural Characterization and Spectroscopic Analysis of Adipoylbisphosphonic Acid

Spectroscopic Probing of Molecular Structure

Spectroscopic techniques are instrumental in elucidating the molecular framework of adipoylbisphosphonic acid by probing the interactions of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ³¹P)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for defining the structure of this compound in solution. By analyzing the magnetic properties of its atomic nuclei, detailed information about the connectivity and chemical environment of each atom can be obtained. rsc.orghmdb.ca

¹H NMR: The proton NMR spectrum of a related compound, adipic acid, shows characteristic signals that can be used for comparison. For adipic acid, the ¹H-NMR spectrum reveals specific chemical shifts for its protons. researchgate.net In general, the chemical shifts in ¹H NMR are influenced by the electronic environment of the protons. nih.gov

¹³C NMR: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For adipic acid, the carbon atoms exhibit distinct resonances. oregonstate.edu The chemical shifts in ¹³C NMR cover a broader range than in ¹H NMR, allowing for clear differentiation of carbon environments. oregonstate.edu

Table 1: Representative NMR Data for Adipic Acid (for comparative purposes)

| Nucleus | Chemical Shift (ppm) | Multiplicity | Solvent | Reference |

| ¹H | 2.23 | t | D₂O | bmrb.io |

| ¹H | 1.55 | p | D₂O | bmrb.io |

| ¹³C | 181.25 | D₂O | bmrb.io | |

| ¹³C | 36.17 | D₂O | bmrb.io | |

| ¹³C | 26.69 | D₂O | bmrb.io |

Vibrational Spectroscopy (FT-IR, Raman)

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, probes the vibrational modes of the chemical bonds within this compound, offering a molecular fingerprint. nih.gov

FT-IR Spectroscopy: The FT-IR spectrum of adipic acid, the backbone of this compound, displays characteristic absorption bands. researchgate.net These include a broad O-H stretching band for the carboxylic acid groups and a strong C=O stretching band. libretexts.org For bisphosphonates, characteristic P-O and P-C stretching vibrations are also expected. nih.gov

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. nih.gov It is particularly sensitive to non-polar bonds and can be used to study the conformational properties of molecules. nih.gov For this compound, Raman spectroscopy can reveal details about the carbon backbone and the phosphonate (B1237965) groups. mdpi.com

Table 2: Key Vibrational Frequencies for Adipic Acid (for comparative purposes)

| Functional Group | Wavenumber (cm⁻¹) | Technique | Reference |

| O-H stretch (Carboxylic Acid) | 3300-2500 | IR | libretexts.org |

| C-H stretch | 3000-2850 | IR | libretexts.org |

| C=O stretch | 1760-1690 | IR | libretexts.org |

| C-O stretch | 1320-1210 | IR | libretexts.org |

Note: This data for adipic acid highlights the expected vibrations from the adipoyl moiety.

Electronic Spectroscopy (UV-Vis)

UV-Visible spectroscopy provides insights into the electronic transitions within a molecule. upi.edu The absorption of UV or visible light can indicate the presence of chromophores, which are parts of a molecule that absorb light. ijprajournal.com For this compound, which lacks extensive conjugated systems, significant absorption in the UV-Vis range is not typically expected. rsc.org However, it can be used to confirm the absence of certain impurities or to study interactions with other molecules. nih.gov

Mass Spectrometry for Molecular Elucidation and Fragmentation Analysis

Mass spectrometry is a vital technique for determining the molecular weight of this compound and for deducing its structure through the analysis of its fragmentation patterns. rsc.orgrsc.org When a molecule is ionized in a mass spectrometer, it can break apart into smaller, charged fragments. The pattern of these fragments is unique to the molecule's structure and can be used for its identification. rsc.org

Thermal Analysis Techniques (Thermogravimetric Analysis, Differential Scanning Calorimetry)

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are employed to study the physical and chemical changes that occur in this compound upon heating. rsc.orgresearchgate.netrsc.org

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. nih.gov This can reveal information about the thermal stability of the compound, the presence of solvent or water molecules, and the decomposition pathway. researchgate.netmdpi.com

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. hitachi-hightech.com This technique can be used to determine melting points, glass transitions, and other phase transitions. nih.govtainstruments.com For instance, a study on adipic acid showed an increase in the melting point and enthalpy of fusion after milling, which was attributed to the removal of entrapped water. nih.gov

Table 3: Thermal Properties of Adipic Acid (for comparative purposes)

| Property | Value | Technique | Reference |

| Onset Melting Temperature (unmilled) | 148.40 °C | DSC | nih.gov |

| Peak Melting Temperature (unmilled) | 152.38 °C | DSC | nih.gov |

| Enthalpy of Fusion (unmilled) | 232.9 J/g | DSC | nih.gov |

| Onset Melting Temperature (milled) | 153.11 °C | DSC | nih.gov |

| Peak Melting Temperature (milled) | 155.58 °C | DSC | nih.gov |

| Enthalpy of Fusion (milled) | 253.8 J/g | DSC | nih.gov |

Note: The thermal data for adipic acid provides a baseline for understanding the thermal behavior of the adipoyl backbone.

Elucidation of Molecular Interactions Involving Adipoylbisphosphonic Acid

Non-Covalent Interactions

Non-covalent interactions are fundamental to the supramolecular chemistry of adipoylbisphosphonic acid, dictating its conformation, aggregation, and interaction with biological macromolecules. These interactions, while weaker than covalent bonds, collectively play a significant role in the molecule's function.

Table 1: Representative Hydrogen Bond Parameters in Phosphonic Acid-Containing Structures This table presents typical data from related compounds to illustrate the nature of hydrogen bonding, as specific data for this compound was not found.

| Interacting Atoms | Distance (Å) | Angle (°) | Reference Compound |

|---|---|---|---|

| O-H···O | 2.6 - 3.1 | ~170 | Generic H-bond jrc.ac.in |

| P-O···H | 1.5 - 1.6 | - | Phosphoric Acid materialsproject.org |

| N-H···O (in complexes) | ~2.8 | >150 | Protein-ligand complex nih.gov |

The phosphonate (B1237965) groups of this compound are typically deprotonated at physiological pH, rendering the molecule anionic. This high negative charge density is a focal point for strong electrostatic interactions. A key interaction for bisphosphonates is the formation of salt bridges with positively charged groups, such as the ammonium (B1175870) groups of lysine (B10760008) or the guanidinium (B1211019) group of arginine residues in proteins. frontiersin.orgnih.gov These interactions are a combination of hydrogen bonding and ionic bonding and are crucial for the binding of bisphosphonates to their biological targets, like farnesyl pyrophosphate synthase (FPPS). nih.govpnas.org The binding of bisphosphonates to the active sites of these enzymes often involves the coordination of the phosphonate groups to magnesium ions, which in turn are chelated by aspartate-rich motifs, further highlighting the role of electrostatic interactions. pnas.org

The strength and specificity of these salt bridges are dependent on the geometry and environment of the interacting species. nih.gov While direct studies on anion-quadrupole interactions for this compound are not prevalent, the principle of electrostatic attraction between the anionic phosphonate groups and positively charged regions on interacting molecules is a fundamental aspect of its chemistry. nih.govchemrxiv.orgrsc.orgbiorxiv.org

The adipoyl backbone of this compound is a six-carbon aliphatic chain, which introduces a significant hydrophobic character to the molecule. This hydrophobic chain can engage in van der Waals and hydrophobic interactions with nonpolar regions of other molecules, such as the hydrophobic pockets of enzyme active sites. researchgate.net Research on other long-chain bisphosphonates has shown that these hydrophobic interactions contribute significantly to their binding affinity and inhibitory potency against enzymes like geranylgeranyl diphosphate (B83284) synthase (GGDPS). researchgate.net The length and conformation of the hydrocarbon chain can influence how it fits into such pockets, with longer chains potentially leading to enhanced interactions, provided there are no steric clashes. nih.govresearchgate.net

In aqueous environments, the hydrophobic effect can drive the sequestration of the adipoyl chain away from water, influencing the molecule's conformation and its tendency to partition into less polar environments, such as lipid membranes or the hydrophobic cores of proteins. mdpi.com

This compound itself lacks aromatic rings and therefore cannot directly participate in π-stacking interactions as a π-system donor or acceptor. However, it can interact with aromatic residues in proteins or other molecules through other means. For instance, the hydrocarbon chain could have favorable interactions with the face of an aromatic ring.

More relevant to the bisphosphonate class are compounds that have been specifically designed with aromatic side chains (R2 group) to exploit π-stacking interactions. In these cases, the aromatic ring of the bisphosphonate can stack with aromatic residues like phenylalanine or tyrosine in an enzyme's active site. plos.orgscite.aipreprints.org These interactions can be face-to-face, edge-to-face (T-shaped), or parallel-displaced and contribute to the binding affinity and specificity of the inhibitor. plos.orgresearchgate.net While not directly applicable to this compound, this highlights a key strategy in drug design within the bisphosphonate family and underscores the types of interactions possible when it is in the presence of aromatic molecules. researchgate.net

Metal-Ligand Coordination Chemistry

The phosphonate groups of this compound are excellent ligands for a wide range of metal ions. beilstein-journals.orgresearchgate.netuomustansiriyah.edu.iq This chelating ability is a cornerstone of bisphosphonate chemistry, underpinning their strong affinity for calcium phosphate (B84403) minerals like hydroxyapatite (B223615) in bone, as well as their ability to form stable complexes with various transition metals. mdpi.combeilstein-journals.org

The coordination can occur through one or more of the phosphonate oxygen atoms, and the P-C-P backbone allows for the formation of stable chelate rings with a metal ion. The coordination number and geometry of the resulting metal complex are influenced by the size and charge of the metal ion, the steric bulk of the ligand, and the reaction conditions. libretexts.org this compound has been noted as a ligand for 3d metal perchlorate (B79767) complexes. The coordination of bisphosphonates to metal centers can result in the formation of discrete mononuclear or polynuclear complexes, or extended structures like coordination polymers. mdpi.com These metal complexes have potential applications in various fields, including medicine and materials science. nih.govnih.govmdpi.com

Table 2: Examples of Metal-Bisphosphonate Coordination This table provides illustrative examples of metal coordination with bisphosphonate ligands, as detailed structural data for this compound complexes were limited in the search results.

| Metal Ion | Ligand | Coordination Mode | Resulting Structure | Reference |

|---|---|---|---|---|

| Mg²⁺ | Nitrogen-containing Bisphosphonates | Chelation via phosphonates | Enzyme-inhibitor complex | pnas.org |

| Sr²⁺/Ba²⁺ | Zoledronate | Bridging and chelating | 2D Coordination polymer | researchgate.net |

| Cu²⁺ | Xylylenediphosphonate | Bridging | 2D Layered polymer | researchgate.net |

| Sm³⁺ | Ferrocenediyl-bis(H-phosphinic acid) | Bridging | 2D Coordination polymer | mdpi.com |

Preclinical and in Vitro Mechanistic Investigations of Adipoylbisphosphonic Acid

Mechanisms of Interaction with Biological Molecules in In Vitro Models

Enzyme Inhibition Mechanisms (In Vitro)

No specific studies detailing the in vitro enzyme inhibition mechanisms of Adipoylbisphosphonic acid have been identified in the current body of scientific literature. Research on other nitrogen-containing bisphosphonates has shown that they can inhibit enzymes in the mevalonate (B85504) pathway, such as farnesyl pyrophosphate synthase (FPPS). This inhibition disrupts protein prenylation, which is crucial for the function of small GTPase signaling proteins essential for osteoclast function. However, without specific experimental data for this compound, its precise targets and inhibitory mechanisms remain unknown.

A classic example of enzyme inhibition by a dicarboxylic acid analogue is the competitive inhibition of succinate (B1194679) dehydrogenase by malonate. libretexts.org Malonate, structurally similar to the substrate succinate, binds to the active site but does not undergo a reaction, thereby blocking the enzyme's function. libretexts.org Whether this compound employs a similar or different mechanism of enzyme inhibition has not been experimentally determined.

Protein-Ligand Binding Kinetics (In Vitro)

There is no available data on the protein-ligand binding kinetics of this compound. Understanding the thermodynamics and kinetics of protein-ligand interactions is fundamental in pharmacology. diva-portal.orgresearchgate.netarxiv.org Key parameters such as the association rate (k_on), dissociation rate (k_off), and the equilibrium dissociation constant (K_d) provide insights into the affinity and residence time of a compound with its target protein. diva-portal.org Techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are commonly used to determine these kinetic and thermodynamic parameters. diva-portal.org However, no such studies have been published for this compound.

Cellular Uptake and Localization Mechanisms (In Vitro/Preclinical Cell Lines)

The mechanisms governing the cellular uptake and intracellular localization of this compound in preclinical cell lines have not been characterized in the available literature. For many hydrophilic compounds, including other bisphosphonates, cellular uptake can be a complex process. Endocytosis is a major pathway for the internalization of various molecules and nanoparticles. wilhelm-lab.combeilstein-journals.orgmdpi.com This process can be mediated by different mechanisms, including clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis. beilstein-journals.orgmdpi.com The specific transporters or endocytic pathways involved in the uptake of this compound are yet to be identified. Furthermore, its subsequent intracellular trafficking and localization to specific organelles or compartments remain undetermined.

Modulation of Intracellular Signaling Pathways (In Vitro/Preclinical Cell Lines)

There is no specific information available on how this compound modulates intracellular signaling pathways in in vitro or preclinical cell line models. Fatty acids and their derivatives are known to act as signaling molecules that can influence various pathways, including those regulated by protein kinase A (PKA). nih.govnih.gov For instance, an accumulation of intracellular fatty acids has been shown to inhibit adenylyl cyclase activity, leading to reduced PKA signaling. nih.gov Given the "adipoyl" component of its name, which suggests a link to adipic acid (a dicarboxylic acid), it is conceivable that this compound could interact with pathways related to lipid metabolism or fatty acid signaling. However, without experimental evidence, any potential effects on signaling cascades such as MAPK/ERK, PI3K/Akt, or others remain speculative.

Computational and Theoretical Chemistry Approaches for Adipoylbisphosphonic Acid

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of adipoylbisphosphonic acid. wikipedia.orgarxiv.orguci.edu DFT is a computational method used to investigate the electronic structure of many-body systems. wikipedia.org These calculations provide a detailed picture of how electrons are distributed within the molecule, which is fundamental to understanding its chemical behavior.

Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO is a crucial indicator of chemical reactivity and stability. chimicatechnoacta.ru A smaller energy gap generally implies higher reactivity.

For this compound, DFT calculations can predict its most stable geometric structure and the distribution of electrostatic potential. This information helps to identify the regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic), which are the likely sites for chemical reactions. scirp.org Reactivity descriptors, such as chemical potential, hardness, softness, and electrophilicity index, can be calculated to quantify the molecule's reactivity. mdpi.comnih.gov These descriptors are valuable for predicting how this compound will interact with other molecules, including biological targets. rsc.orgfrontiersin.org

The table below summarizes key electronic properties that can be obtained for this compound using DFT calculations.

| Property | Description | Significance |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates the tendency to donate electrons. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates the tendency to accept electrons. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | Relates to chemical reactivity and stability. |

| Electron Density | Distribution of electrons in the molecule. | Reveals nucleophilic and electrophilic sites. |

| Electrostatic Potential | The potential created by the molecule's charge distribution. | Maps regions of positive and negative charge. |

| Reactivity Descriptors | Indices like chemical potential, hardness, and electrophilicity. | Quantify and predict chemical reactivity. |

These quantum chemical approaches are not only for understanding the intrinsic properties of this compound but also for simulating its behavior in different chemical environments. rsc.org For instance, calculations can be performed in the presence of solvent molecules to model its behavior in solution. plos.org

Molecular Dynamics Simulations for Conformational Analysis and Dynamics

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. researchgate.netnih.gov For this compound, MD simulations provide a powerful tool to explore its conformational landscape and dynamics, offering insights that are often inaccessible through experimental techniques alone. nih.gov

The fundamental principle of MD is to solve Newton's equations of motion for a system of interacting particles. galaxyproject.org This allows for the simulation of how the molecule moves and changes its shape under various conditions. A crucial aspect of these simulations is the "force field," a set of empirical potential energy functions that describe the interactions between atoms. researchgate.net

A key application of MD simulations for this compound is conformational analysis. maricopa.edu The molecule's long and flexible carbon chain allows it to adopt a wide range of three-dimensional shapes or conformations. MD simulations can explore these different conformations and determine their relative stabilities. mdpi.com This is particularly important for understanding how this compound can adapt its shape to bind to different biological targets. The simulations can reveal preferred conformations and the energy barriers between them. nih.gov

Furthermore, MD simulations provide a dynamic picture of the molecule's behavior. They can show how different parts of the molecule move and fluctuate over time, which is essential for understanding its flexibility and how it interacts with its environment. For example, simulations can be performed in a water box to mimic physiological conditions and observe how the molecule interacts with water molecules. mpg.de

The insights gained from MD simulations are critical for understanding the structure-function relationship of this compound. By revealing the accessible conformations and the dynamic nature of the molecule, these simulations can help to explain its biological activity and guide the design of new analogs with improved properties.

Molecular Docking and Binding Affinity Predictions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nanobioletters.com This method is particularly valuable in drug discovery for predicting how a small molecule like this compound might interact with a biological target, typically a protein. journaljpri.comresearchgate.net The primary goal of molecular docking is to identify the most likely binding mode and to estimate the strength of the interaction, often expressed as a binding affinity. biotech-asia.org

The process involves placing the ligand (this compound) into the binding site of the receptor protein and evaluating the different possible poses based on a scoring function. This scoring function estimates the free energy of binding, with lower scores generally indicating a more favorable interaction. nanobioletters.com The results of a docking study can provide a detailed three-dimensional model of the ligand-receptor complex, highlighting key interactions such as hydrogen bonds, electrostatic interactions, and hydrophobic contacts. journaljpri.com

For this compound, molecular docking can be used to predict its binding to various target proteins, helping to elucidate its mechanism of action. By understanding how the molecule fits into the binding pocket and which residues it interacts with, researchers can gain insights into why it is an effective inhibitor of certain enzymes.

Binding affinity prediction is a crucial component of molecular docking. biorxiv.org Accurate prediction of binding affinity is essential for ranking potential drug candidates and for optimizing their structure to improve potency. nih.govarxiv.org While docking scores provide a useful estimate, more advanced methods, such as those that incorporate machine learning or more sophisticated physical models, are being developed to improve the accuracy of these predictions. arxiv.orgbiorxiv.org

The table below outlines the key outputs from a molecular docking and binding affinity prediction study for this compound.

| Output | Description | Significance |

| Binding Pose | The predicted 3D orientation of the ligand in the receptor's binding site. | Visualizes the ligand-receptor interaction. |

| Binding Affinity/Score | A numerical value representing the predicted strength of the interaction. | Ranks potential binding modes and ligands. |

| Key Interactions | Identification of specific atomic interactions (e.g., hydrogen bonds). | Explains the basis of binding and guides optimization. |

| Ligand Conformation | The shape of the ligand when bound to the receptor. | Shows how the ligand adapts to the binding site. |

These computational predictions are invaluable for generating hypotheses that can be tested experimentally, ultimately accelerating the drug discovery and development process.

Structure-Activity Relationship (SAR) Modeling (Computational)

Computational Structure-Activity Relationship (SAR) modeling is a key approach in medicinal chemistry that aims to understand and predict how the chemical structure of a compound influences its biological activity. pharmacologymentor.com For this compound, computational SAR studies can provide valuable insights for designing more potent and selective analogs. rsdjournal.org

The fundamental principle of SAR is that the biological activity of a molecule is a function of its physicochemical properties, which are in turn determined by its structure. d-nb.info Computational SAR models use statistical methods to establish a quantitative relationship between a set of molecular descriptors and the observed biological activity. nih.gov These descriptors can be calculated from the 2D or 3D structure of the molecules and can represent various properties, including electronic, steric, and hydrophobic characteristics. mdpi.com

One of the most common SAR techniques is Quantitative Structure-Activity Relationship (QSAR) modeling. pharmacologymentor.com In a QSAR study, a mathematical model is developed that correlates the molecular descriptors of a series of compounds with their biological activities. This model can then be used to predict the activity of new, untested compounds. For this compound, a QSAR model could be built by synthesizing and testing a series of derivatives with systematic modifications to the adipoyl chain or the phosphonate (B1237965) groups. The resulting data would be used to create a model that could predict the activity of other potential derivatives.

The process of computational SAR modeling typically involves the following steps:

Data Set Preparation: A collection of molecules with known biological activities is assembled.

Descriptor Calculation: A variety of molecular descriptors are calculated for each molecule in the data set.

Model Building: A statistical method, such as multiple linear regression or machine learning algorithms, is used to build a model that relates the descriptors to the activity.

Model Validation: The predictive power of the model is assessed using various statistical techniques.

Supramolecular Chemistry and Self Assembly Phenomena of Adipoylbisphosphonic Acid

Formation of Supramolecular Assemblies

The architecture of adipoylbisphosphonic acid, featuring two phosphonate (B1237965) head groups linked by a flexible adipoyl backbone, predisposes it to participate in self-assembly processes. These processes are driven by a combination of directed interactions and the inherent tendency of the molecules to seek thermodynamically stable arrangements in solution.

The self-assembly of bisphosphonates, including this compound, is often directed by specific, predictable interactions that guide the formation of ordered structures. A primary mechanism involves the coordination of the phosphonate groups with multivalent metal ions, such as calcium (Ca²⁺) and magnesium (Mg²⁺). nih.govbohrium.comnih.gov This coordination can lead to the formation of well-defined nanoparticles and extended networks. nih.govbohrium.com For instance, the interaction between bisphosphonate-functionalized polymers and calcium ions has been shown to result in the formation of self-healing hydrogels. acs.orgnih.gov The stoichiometry of the metal-ligand complex and the concentration of the components are critical factors that determine the final structure and properties of the assembly. acs.orgnih.gov

In the context of this compound, the two phosphonate groups can act as bridging ligands between metal ions, leading to the formation of one-dimensional chains or more complex three-dimensional networks. The adipoyl linker, with its conformational flexibility, would influence the spatial arrangement of these coordinated structures. Furthermore, studies on similar alkane-α,ω-diphosphonic acids reveal that these molecules can form pillared-layered structures where the phosphonate groups form two-dimensional hydrogen-bonded networks, bridged by the alkylene chains. sdu.dk

Beyond metal coordination, a suite of non-covalent interactions plays a crucial role in the self-assembly of this compound. These interactions, though weaker than covalent bonds, collectively provide the driving force for the formation and stabilization of supramolecular structures. mdpi.com

Hydrogen Bonding: Hydrogen bonds are fundamental to the self-assembly of phosphonic acids. The P-OH groups can act as hydrogen bond donors, while the P=O groups can act as acceptors, leading to the formation of extensive hydrogen-bonded networks. sdu.dk In the solid state, these interactions are responsible for the formation of layered structures in alkane-diphosphonic acids. sdu.dk

Electrostatic Interactions: The phosphonate groups are typically anionic at physiological pH, leading to strong electrostatic interactions with positively charged species, including metal ions and protonated amine groups on other molecules. acs.orgmdpi.com These interactions are a key driving force in the formation of hydrogels and other charged assemblies.

Van der Waals Forces: The hydrophobic adipoyl backbone of this compound can participate in van der Waals interactions. In aqueous environments, the hydrophobic effect would drive the aggregation of the hydrocarbon chains to minimize their contact with water, contributing to the stability of the assembled structures. mdpi.com

π-π Stacking: While the adipoyl linker itself is not aromatic, functionalization of the bisphosphonate molecule with aromatic moieties can introduce π-π stacking interactions, which can significantly influence the self-assembly process. mdpi.com

These non-covalent forces are not mutually exclusive and often act in concert to direct the self-assembly into specific morphologies. acs.org

Supramolecular Gels and Soft Materials

This compound and its derivatives are potential building blocks for the creation of supramolecular gels, which are soft materials with a three-dimensional network structure held together by non-covalent interactions. sci-hub.se These materials are of great interest due to their potential applications in biomedicine and materials science. nih.govmdpi.com

The gelation of bisphosphonate-containing systems is often triggered by a change in environmental conditions, such as temperature, pH, or the addition of a cross-linking agent like a metal ion. acs.orgnih.govmdpi.com For instance, the addition of calcium ions to a solution of bisphosphonate-functionalized hyaluronic acid can induce gelation by forming coordination complexes that act as cross-links between the polymer chains. diva-portal.org

In a hypothetical scenario involving this compound, gelation could be induced by the addition of divalent cations, leading to the formation of a 3D network where the adipoylbisphosphonate molecules bridge the metal ions. The flexibility of the adipoyl linker would likely impart a degree of viscoelasticity to the resulting gel. The concentration of the gelator and the metal ion would be critical parameters in determining the gelation ability and the properties of the resulting gel. acs.org

The table below summarizes the gelation conditions for related bisphosphonate-functionalized polymer systems, which could provide a basis for predicting the behavior of this compound.

| Polymer System | Cross-linking Ion | Polymer Concentration (wt%) | Ion Concentration (mM) | Result |

| P(8)20-AA (8-arm PEG-Alendronate) | Ca²⁺ | 10 | >100 | Gel Formation |

| P(8)20-AA (8-arm PEG-Alendronate) | Ca²⁺ | 15 | 25-500 | Gel Formation |

| P(8)20-AA (8-arm PEG-Alendronate) | Ca²⁺ | 20 | 25-500 | Gel Formation |

| P(8)10-AA (8-arm PEG-Alendronate) | Ca²⁺ | 20 | >100 | Gel Formation |

| HA-BP (Hyaluronic Acid-Bisphosphonate) | Mg²⁺ | Not specified | Not specified | Nanocomposite Hydrogel |

Data extrapolated from studies on alendronate-functionalized polyethylene (B3416737) glycol (PEG) and bisphosphonate-grafted hyaluronic acid (HA). bohrium.comacs.org

The mechanical properties of supramolecular gels are typically characterized by rheology, which measures the flow and deformation of materials. nih.gov The storage modulus (G') is a measure of the elastic response of the material, while the loss modulus (G'') represents the viscous response. A material is considered a gel when G' is greater than G'' and both are largely independent of frequency. nih.gov

Studies on self-healing hydrogels formed from bisphosphonate-functionalized star-shaped polymers and calcium ions have shown that these materials exhibit viscoelastic properties. acs.orgnih.gov Frequency sweep experiments revealed a solid-like behavior (G' > G'') at high frequencies and a liquid-like behavior (G' < G'') at low frequencies, which is characteristic of transient networks. acs.orgnih.gov The rheological properties of these gels were found to be dependent on both the polymer and the calcium ion concentrations. acs.org

The following table presents representative rheological data for a bisphosphonate-based hydrogel system.

| System | G' (Pa) at 10 rad/s | G'' (Pa) at 10 rad/s | tan(δ) (G''/G') |

| 15 wt% P(8)20-AA + 100 mM Ca²⁺ | ~4 x 10⁴ | < G' | < 1 |

| 10 wt% P(8)20-AA + 100 mM Ca²⁺ | Lower than 15 wt% system | < G' | > tan(δ) of 15 wt% system |

Data represents typical values for alendronate-functionalized PEG hydrogels. acs.org

Host-Guest Chemistry and Encapsulation

The ability of this compound to participate in host-guest chemistry is another fascinating aspect of its supramolecular behavior. While the molecule itself could act as a guest, its self-assembled structures, such as hydrogels, can serve as hosts for the encapsulation of other molecules. mdpi.com

The porous network of a hydrogel formed from this compound could physically entrap guest molecules. The release of these guests could potentially be controlled by the degradation of the hydrogel or by a change in environmental conditions that disrupts the non-covalent interactions holding the network together. nih.gov For example, a decrease in pH could protonate the phosphonate groups, leading to the disassembly of a metal-ion cross-linked gel and the release of an encapsulated therapeutic agent. nih.gov

Furthermore, the phosphonate groups of this compound could interact with specific guest molecules through hydrogen bonding or electrostatic interactions, leading to more specific host-guest complexation. While there is no direct evidence of this compound acting as a host for specific guests, studies on other bisphosphonates have shown their ability to bind to various molecules. For instance, guanidinium-modified calix bohrium.comarene has been shown to be an effective host for a variety of bisphosphonate drugs, with association constants in the micromolar to nanomolar range. This indicates the potential for designing specific receptors for this compound.

The encapsulation of bioactive molecules within bisphosphonate-based hydrogels has been demonstrated. bohrium.commdpi.com For example, bisphosphonate-based nanocomposite hydrogels have been used to encapsulate and control the release of drugs and proteins. nih.govmdpi.com This suggests that hydrogels derived from this compound could serve as promising systems for controlled drug delivery.

Interactions of Adipoylbisphosphonic Acid with Inorganic and Material Matrices

Adsorption and Surface Chemistry on Mineral Phases (e.g., Calcium Phosphates, Metal Oxides)

The interaction of adipoylbisphosphonic acid with mineral phases is governed by the strong binding capacity of its phosphonate (B1237965) groups. These groups act as excellent ligands for metal ions present on the surface of materials like calcium phosphates and metal oxides.

Calcium Phosphates: The primary interaction of bisphosphonates, including this compound, is with calcium phosphate (B84403) phases such as hydroxyapatite (B223615) (HA), the main mineral component of bone. revistanefrologia.comnih.gov The adsorption is characterized by a high affinity for the hydroxyapatite surface. revistanefrologia.commedicinabuenosaires.com This binding is understood to be a physicochemical process involving an ion exchange mechanism, where the phosphonate groups of the molecule in solution replace phosphate ions on the apatite crystal surface. core.ac.ukcore.ac.uk

The strength of this bond is influenced by the side chains of the bisphosphonate molecule. revistanefrologia.com In this compound, the adipoyl linker provides a specific spatial arrangement for the two phosphonate groups, influencing its binding kinetics and surface coverage on the calcium phosphate mineral. Studies comparing various bisphosphonates have shown significant differences in their binding affinities for hydroxyapatite, which in turn affects their biological and chemical properties. nih.gov The adsorption process modifies the surface properties of the mineral, including its zeta potential, which is altered based on the molecular charge of the adsorbed bisphosphonate. nih.gov

Metal Oxides: The phosphonate groups of this compound also facilitate strong adsorption onto the surfaces of various metal oxides, such as titania (TiO₂) and zirconia (ZrO₂). The surfaces of metal oxides are typically terminated with hydroxyl groups, which can act as Brønsted acids or bases, and coordinatively unsaturated metal cations that function as Lewis acid sites. this compound can bind to these surfaces through the formation of coordinate bonds between its phosphonate groups and the metal centers on the oxide surface. This interaction is leveraged in the creation of functional hybrid materials. For example, bisphosphonates have been used as coupling agents to bridge titania nanodomains, creating stable, porous hybrid structures. mdpi.comacs.org The nature of the adipoyl linker—a flexible four-carbon chain—can influence the packing and orientation of the molecules on the metal oxide surface, thereby affecting the properties of the resulting material.

Role in Crystallization Modulation and Inhibition

A key characteristic of bisphosphonates is their ability to powerfully inhibit the formation and dissolution of calcium phosphate crystals. medicinabuenosaires.comoup.com this compound has been specifically shown to be a significant inhibitor of both hydroxyapatite formation and its dissolution in vitro. nih.gov

This inhibitory effect is a direct consequence of the strong adsorption of the bisphosphonate molecules onto the surface of nascent calcium phosphate crystals. medicinabuenosaires.com By binding to active growth sites, they act as "crystal poisons," physically blocking the addition of further calcium and phosphate ions and thus preventing crystal growth and aggregation. medicinabuenosaires.comoup.com Furthermore, bisphosphonates are effective at inhibiting the transformation of unstable amorphous calcium phosphate into the more stable crystalline hydroxyapatite. oup.com

The effectiveness of different bisphosphonates as crystallization inhibitors can vary. Studies on synthetic urine have quantified the inhibitory activity (IA) of various bisphosphonates on calcium phosphate (CaP) crystallization, demonstrating that even at low concentrations, significant inhibition is achieved. nih.gov While data for this compound was not included in this specific study, the results for other bisphosphonates illustrate the general potency of this class of compounds.

Table 1: Inhibitory Activity of Various Bisphosphonates on Calcium Phosphate (CaP) Crystallization in Synthetic Urine This table presents data on the inhibitory activity of different bisphosphonates on the crystallization of calcium phosphate, illustrating the general efficacy of the bisphosphonate class. Data is derived from a study by Yiu et al. and is intended for comparative purposes.

| Bisphosphonate | Concentration (mg/mL) | Inhibitory Activity (%) on CaP |

| Risedronate | 0.001 | 37 |

| Ibandronate | 0.001 | 15 |

| Alendronate | 0.001 | 10 |

| Etidronate | 0.004 | 42 |

Source: Adapted from research findings on bisphosphonate inhibitory effects. nih.gov

Integration into Hybrid Materials and Composites

The bifunctional nature of this compound, with its two terminal phosphonate groups for inorganic surface binding and a central organic linker, makes it an ideal component for the synthesis of organic-inorganic hybrid materials and composites. rsc.orgresearchgate.net Hybrid materials are composites where organic and inorganic components are intermixed at a molecular or nanometer scale, often resulting in synergistic properties. rsc.org

Bisphosphonates serve as robust molecular bridges or coupling agents that can covalently link inorganic building blocks, such as metal oxide clusters or nanoparticles, to form stable, functional architectures. mdpi.comacs.org For instance, research has demonstrated the synthesis of mesoporous titania-bisphosphonate hybrids through a one-step, template-free sol-gel route. acs.org In such materials, the bisphosphonate molecules bridge TiO₂ nanodomains, creating a porous structure with high surface area and stability in aqueous environments. mdpi.comacs.org The adipoyl chain in this compound would act as a flexible spacer between the inorganic domains, influencing the porosity and mechanical properties of the final hybrid material.

This strategy has also been applied to develop novel biomaterials. For example, polymers like hyaluronan have been functionalized with bisphosphonates to create hydrogels that can interact with bioactive glass particles. frontiersin.org The strong, yet reversible, interaction between the bisphosphonate groups and the calcium-containing glass leads to the formation of self-healing, injectable composite hydrogels for bone regeneration applications. frontiersin.org The dicarboxylic nature of the adipoyl backbone in this compound provides a platform for further chemical modification, allowing for the covalent attachment of other functional molecules or polymers to create multifunctional composites.

Emerging Academic Applications of Adipoylbisphosphonic Acid Beyond Pharmacology

Advanced Materials Science Applications

The unique structure of adipoylbisphosphonic acid, featuring two phosphonate (B1237965) groups separated by a flexible hydrocarbon chain, lends itself to applications where surface interactions and modifications are critical.

Corrosion Inhibition Studies

A comprehensive review of academic and scientific literature reveals no specific studies focused on the application of this compound as a corrosion inhibitor. While phosphonic acids, in general, are known to be effective corrosion inhibitors due to their strong binding to metal surfaces, dedicated research on this compound for this purpose has not been published. mdpi.com

Functional Coatings and Surface Modification

Research has identified this compound (AdBP), a type of non-geminal bisacylphosphonate, as an agent for controlling mineral deposition on surfaces. researchgate.net Its primary investigated role in this area is the inhibition of hydroxyapatite (B223615) (HAP) crystal growth. researchgate.net This function is crucial in preventing unwanted calcification on various materials.

Studies using a liposomal model system to simulate de novo calcification processes found that while this compound did not significantly prevent the initial formation of HAP crystals, it was effective in retarding their subsequent growth and proliferation once the crystals were exposed to the phosphonate-containing solution. researchgate.net The effectiveness of phosphonates in this role is highly dependent on their molecular structure. researchgate.net

The inhibitory action of various phosphonate families was compared, establishing a general order of effectiveness.

Table 1: Relative Effectiveness of Phosphonate Classes in Inhibiting Hydroxyapatite Crystal Growth

| Phosphonate Class | Relative Inhibitory Effectiveness |

|---|---|

| Geminal Bisphosphonate | Most Effective |

| Geminal Tetrakisphosphonate | ↓ |

| Bisacylphosphonates (e.g., this compound) | ↓ |

| Monoacylphosphonate | ↓ |

| Bisalkylphosphonate | Least Effective |

This table is based on findings from a study on mineral development kinetics at a phosphonate concentration of 25 micromol/liter. researchgate.net

Within the bisacylphosphonate family, research indicated that the highest inhibitory activity was achieved when four or five methylene (B1212753) (-CH2-) groups separated the ketophosphonic groups. researchgate.net this compound, derived from adipic acid, contains four such methylene groups, placing it among the more effective compounds within its specific structural class for surface mineralization control. researchgate.net This property makes it a subject of interest for developing functional coatings designed to prevent or control the scaling of calcium phosphate (B84403) on various substrates.

Catalysis and Sensing

The potential for bisphosphonates to act as ligands or catalysts is an area of academic curiosity, though specific research on this compound remains limited.

Role in Heterogeneous Catalysis

There are currently no published academic studies detailing the use or investigation of this compound as a heterogeneous catalyst. General research in heterogeneous catalysis for processes like the production of adipic acid does not involve the use of this compound as a catalytic agent. nih.gov

Development of Molecular Sensors

An extensive search of scientific literature did not yield any studies on the development or application of this compound in the creation of molecular sensors. The design of chemosensors often relies on molecules that produce a detectable signal upon binding an analyte, but this compound has not been explored in this context. researchgate.net

Environmental Remediation and Metal Sequestration

The chelation properties of phosphonates suggest a potential role in environmental applications, such as the sequestration of heavy metals. However, the efficacy of a specific compound is dependent on its unique structure and binding affinities.

A thorough review of environmental science and chemistry literature indicates that there are no specific studies investigating the use of this compound for environmental remediation or the sequestration of metal ions. The ability of bisphosphonates to chelate metal cations is known, but dedicated research to quantify this property for this compound in an environmental context is not available. mdpi.comnih.gov

Future Research Directions and Unexplored Avenues for Adipoylbisphosphonic Acid

Synergistic Effects in Multi-Component Systems

Future research into adipoylbisphosphonic acid should increasingly focus on its behavior and efficacy within multi-component systems. The development of advanced drug delivery systems offers a promising platform to explore and enhance the therapeutic potential of this compound through synergistic interactions.

One promising area of investigation is the formulation of this compound within coamorphous drug delivery systems. These systems, which consist of an active pharmaceutical ingredient and one or more low-molecular-weight excipients in an amorphous state, have been shown to improve the physical stability and dissolution rates of poorly water-soluble drugs. nih.gov By selecting appropriate co-formers, it may be possible to not only enhance the stability of this compound but also to achieve synergistic therapeutic effects, particularly if the co-former is another pharmacologically active agent. nih.gov

Furthermore, the encapsulation of this compound in pH-sensitive nanoparticles presents a largely unexplored frontier. These "smart" nanoparticles are designed to release their payload in response to specific pH changes in the microenvironment, such as those found in tumor tissues or areas of inflammation. bsmiab.org The development of pH-responsive systems for this compound could lead to more targeted delivery, minimizing systemic exposure and maximizing efficacy at the desired site of action. Research could focus on creating multi-stimuli-responsive nanoparticles that react to a combination of triggers, such as pH and temperature, for even more precise control over drug release. bsmiab.org

Liposomal delivery systems also warrant further investigation. While initial studies have touched upon the use of adipoylbisphosphonate in liposomal models, a deeper exploration of its entrapment and release profiles, especially in conjunction with other therapeutic agents, is needed. mdpi.com The combination of this compound with other drugs within a single liposomal carrier could lead to synergistic outcomes, for instance, by targeting different aspects of a disease process simultaneously. mdpi.com Studies have shown that combining different types of compounds, such as phenolics and flavonoids, can result in significant synergistic antioxidant effects, a principle that could be applied to multi-drug systems containing this compound. rjpharmacognosy.irnih.gov

The following table outlines potential multi-component systems for future research on this compound:

| Delivery System Type | Potential Co-components | Research Focus |

| Coamorphous Systems | Other bisphosphonates, anti-inflammatory agents | Enhanced stability, synergistic therapeutic action |

| pH-Sensitive Nanoparticles | Chemotherapeutic agents, imaging agents | Targeted drug release, combination therapy |

| Liposomes | Anticancer drugs, growth factors | Controlled release, reduced toxicity, synergistic effects |

Advanced Spectroscopic and Imaging Techniques for Real-Time Studies

The dynamic processes involving this compound at a molecular and cellular level remain largely uncharacterized. The application of advanced spectroscopic and imaging techniques offers the potential to observe these interactions in real-time, providing invaluable insights into the compound's mechanism of action.

A significant area for future research is the use of fluorescently-labeled this compound analogues for in vivo imaging. Near-infrared (NIR) fluorescent probes have been successfully used to track the delivery and retention of other bisphosphonates, like pamidronate, in living organisms. umich.edu Developing a similar NIR probe for this compound would enable real-time monitoring of its biodistribution, localization to specific tissues, and long-term retention. umich.edu This would be particularly useful for understanding its interaction with bone and other calcified tissues.

Intravital two-photon microscopy is another powerful technique that could be applied to study the real-time effects of this compound on cellular behavior. This method has been used to visualize the dynamic effects of other bisphosphonates on osteoclasts in living bone tissue, revealing rapid changes in cell morphology and activity. nih.gov Applying this technique to this compound could elucidate its immediate impact on bone-resorbing cells and the surrounding microenvironment.

For a more comprehensive understanding of the effects of this compound on tissue structure and composition, a cross-modality imaging approach could be employed. This involves sequentially analyzing the same region of interest with multiple imaging techniques. For instance, micro-computed tomography (micro-CT) could provide 3D structural information, followed by higher-resolution techniques like atomic force microscopy (AFM) for surface topography, scanning electron microscopy (SEM) for ultrastructure, and micro-X-ray fluorescence (micro-XRF) for elemental composition. rsc.org Such an approach has been used to characterize bisphosphonate-treated jawbones and could reveal detailed information about the morphological, mechanical, and chemical changes induced by this compound. rsc.org

The table below summarizes advanced analytical techniques and their potential applications in this compound research:

| Technique | Application | Potential Insights |

| Near-Infrared (NIR) Fluorescence Imaging | In vivo tracking of a fluorescently-labeled this compound analogue | Real-time biodistribution, tissue-specific localization, long-term retention |

| Intravital Two-Photon Microscopy | Real-time observation of cellular responses to this compound in living tissue | Dynamic effects on cell morphology and function (e.g., osteoclasts) |

| Cross-Modality Imaging (Micro-CT, AFM, SEM, Micro-XRF) | Multi-scale characterization of tissues treated with this compound | 3D structure, surface topography, ultrastructure, elemental composition |

| Attenuated Total Reflection Fourier Transform Infrared (ATR-FTIR) Spectroscopy | Real-time monitoring of chemical reactions involving this compound | Reaction kinetics, identification of intermediates, process optimization |

Integration with Artificial Intelligence and Machine Learning for Predictive Modeling

The integration of artificial intelligence (AI) and machine learning (ML) presents a paradigm shift in pharmaceutical research, moving from experimental trial-and-error to predictive, data-driven approaches. For this compound, these technologies hold the potential to forecast its behavior, optimize its properties, and predict its interactions within biological systems.

A key future direction is the development of machine learning models to predict the therapeutic efficacy and potential adverse effects of this compound. Studies have already demonstrated the utility of ML algorithms, such as random forests, support vector machines, and artificial neural networks, in predicting bisphosphonate-related outcomes, like osteonecrosis of the jaw. nih.govnih.govresearchgate.net These models can analyze complex datasets incorporating patient demographics, genetic information, and treatment parameters to identify risk factors and predict patient responses. nih.gov Similar models could be developed specifically for this compound to personalize its application and mitigate risks.

Quantitative Structure-Activity Relationship (QSAR) analysis powered by machine learning is another unexplored avenue. By analyzing the chemical structure of this compound and its analogues, ML algorithms can build predictive models for their biological activity. mdpi.com This approach could be used to screen virtual libraries of related compounds to identify new derivatives with improved efficacy or a more desirable safety profile, thereby streamlining the drug discovery process. mdpi.com

The following table outlines potential applications of AI and machine learning in the future study of this compound:

| AI/ML Application | Predictive Target | Potential Impact |

| Supervised Machine Learning Models | Therapeutic outcomes, adverse event risk | Personalized medicine, enhanced safety profiles |

| Quantitative Structure-Activity Relationship (QSAR) | Biological activity of novel analogues | Accelerated drug discovery and optimization |

| Predictive Formulation Design | Optimal composition of multi-component delivery systems | Rational design of advanced drug carriers with tailored release kinetics |

Q & A

Q. What are the optimal synthetic pathways for Adipoylbisphosphonic acid, and how do reaction conditions influence yield?

this compound synthesis typically involves coupling adipic acid derivatives with phosphonic acid groups under controlled pH and temperature. Key variables include solvent selection (e.g., aqueous vs. anhydrous systems), stoichiometric ratios of reactants, and catalysts like carbodiimides . To optimize yield, use a fractional factorial design to test variables such as reaction time (12–48 hours) and temperature (25–80°C). Monitor purity via HPLC with UV detection at 210 nm and confirm structure using P NMR .

Q. Which spectroscopic techniques are most reliable for characterizing this compound’s structure and purity?

A multi-technique approach is recommended:

- H and P NMR : Confirm backbone integrity and phosphonic acid group integration .

- FT-IR : Identify P=O (1150–1250 cm) and P-OH (900–950 cm) stretches .

- Elemental Analysis : Verify C, H, P, and O percentages within ±0.3% of theoretical values . Cross-validate results with X-ray crystallography if single crystals are obtainable .

Q. How can researchers quantify this compound in complex biological matrices?

Use a validated LC-MS/MS protocol:

- Sample Prep : Deproteinize serum or tissue homogenates with acetonitrile (1:4 ratio), centrifuge at 10,000×g for 10 min, and filter (0.22 µm) .

- Chromatography : C18 column, gradient elution (0.1% formic acid in water/acetonitrile).

- Detection : MRM transitions m/z 255 → 177 (quantifier) and 255 → 98 (qualifier) . Calibrate with spiked standards (1–100 µM) and include QC samples to ensure inter-day precision <15% .

Advanced Research Questions

Q. How should contradictory data on this compound’s chelation efficiency be resolved?

Discrepancies often arise from methodological differences:

- Ionic Strength : Chelation assays conducted in low-ionic buffers (e.g., Tris-HCl) may overestimate binding constants compared to physiological conditions .

- Metal Competition : Test specificity using metal panels (e.g., Ca, Mg, Fe) via ITC (isothermal titration calorimetry) and compare with computational docking simulations (AutoDock Vina) .

- Replication : Repeat experiments across ≥3 independent labs using standardized protocols to minimize batch effects .

Q. What computational strategies predict this compound’s interactions with bone mineral surfaces?

Combine molecular dynamics (MD) and density functional theory (DFT):

- MD Setup : Simulate hydroxyapatite (HA) surfaces in explicit solvent (GROMACS), parameterize force fields with CHARMM36 .

- Binding Energy : Calculate ΔG using MM-PBSA. Correlate with experimental data from AFM adhesion force measurements .

- Validation : Cross-check with synchrotron XRD to observe HA lattice distortions post-adsorption .

Q. How can in vivo pharmacokinetic studies of this compound be designed to minimize interspecies variability?

- Species Selection : Use murine models (Balb/c mice) for preliminary bioavailability studies, then validate in larger mammals (e.g., rabbits) .

- Dosing : Administer via IV bolus (1–5 mg/kg) and collect plasma at t = 5, 15, 30, 60, 120 min. Fit data to a two-compartment model (Phoenix WinNonlin) .

- Tissue Distribution : Sacrifice subsets at 24h post-dose, homogenize organs, and quantify via ICP-MS for phosphorus content .

Methodological Guidance for Data Rigor

Q. What protocols ensure reproducibility in this compound’s anti-osteoporotic assays?

- Cell Culture : Use MC3T3-E1 osteoblasts, passage 10–15, cultured in α-MEM + 10% FBS. Pre-treat with 10 nM dexamethasone to induce differentiation .

- Dose-Response : Test 0.1–100 µM concentrations, with alendronate as a positive control.

- Outcome Metrics : ALP activity (pNPP assay), calcium deposition (Alizarin Red S), and gene expression (RUNX2, OPN via qPCR) .

Q. How to address batch-to-batch variability in this compound synthesis?

- QC Parameters : Enforce strict thresholds (e.g., HPLC purity ≥98%, residual solvent <0.1% via GC) .

- Stability Studies : Store batches at −80°C, 4°C, and RT; monitor degradation via accelerated aging (40°C/75% RH for 6 months) .

- Documentation : Archive synthetic protocols, raw spectra, and QC data in FAIR-compliant repositories (e.g., Zenodo) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.